REACTION_CXSMILES
|
[CH3:1][NH2:2].O.[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH2:8]Cl>CN(C)C=O>[Cl:4][C:5]1[CH:6]=[C:7]([CH2:8][NH:2][CH3:1])[CH:10]=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water and saturated saline in this order
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |